Rabeprazole sodium

Descripción general

Descripción

Rabeprazole sodium is a proton pump inhibitor used to reduce stomach acid production. It is commonly prescribed for conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . This compound works by inhibiting the enzyme H+/K+ ATPase in the stomach lining, thereby reducing acid secretion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rabeprazole sodium is synthesized through a multi-step process. The synthesis begins with the preparation of 2-mercapto-5-methoxybenzimidazole, which is then reacted with 4-(3-methoxypropoxy)-3-methylpyridine to form the intermediate compound. This intermediate is then oxidized to produce rabeprazole .

Industrial Production Methods

In industrial settings, this compound is produced by treating a solution of rabeprazole in sodium hydroxide with activated charcoal, followed by filtration. Ethyl alcohol is then added to the solution, and the mixture is distilled until a thick mass is obtained. This mass is dissolved in an organic solvent to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions

Rabeprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: this compound is oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions typically occur under acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include sulfenamide derivatives and other related compounds .

Aplicaciones Científicas De Investigación

Treatment of Gastroesophageal Reflux Disease (GERD)

Rabeprazole sodium is commonly prescribed for the treatment of GERD, a condition characterized by the backward flow of stomach acid into the esophagus, leading to symptoms like heartburn and esophagitis. Clinical studies have demonstrated that rabeprazole effectively reduces acid production, thereby alleviating symptoms and promoting healing of the esophagus.

- Efficacy: A study indicated that rabeprazole prevented 86% of symptom recurrences in GERD patients, outperforming other PPIs such as omeprazole and lansoprazole .

- Dosage Forms: It is available in 20 mg delayed-release oral tablets, typically administered once daily .

Management of Peptic Ulcers

Rabeprazole is utilized in the treatment and prevention of peptic ulcers, including those caused by Helicobacter pylori infections. It can be combined with antibiotics to enhance eradication rates.

- Clinical Trials: A double-blind clinical trial showed that rabeprazole significantly reduced the recurrence of peptic ulcers in patients on low-dose aspirin therapy over a 24-week period .

Zollinger-Ellison Syndrome

This rare condition leads to excessive gastric acid production due to gastrin-secreting tumors. Rabeprazole is effective in managing this syndrome by suppressing acid secretion.

- Mechanism: Rabeprazole inhibits the H^+, K^+-ATPase enzyme in gastric parietal cells, which is crucial for acid secretion. Its action begins within one hour and can sustain a significant reduction in gastric acidity over a 24-hour period .

Long-term Safety and Efficacy

Long-term studies have confirmed the safety profile of rabeprazole for extended use in managing chronic conditions like GERD. Research indicates that it remains effective and well-tolerated over periods extending to five years .

Comparative Effectiveness

In comparative studies, rabeprazole has shown superior efficacy in maintaining intragastric pH levels compared to other PPIs:

| Parameter | Rabeprazole (20 mg) | Omeprazole (20 mg) | Lansoprazole (30 mg) |

|---|---|---|---|

| % Time Gastric pH > 3 | 65% | 10% | Not specified |

| Basal Acid Output (mmol/hr) | 0.4 | 2.8 | Not specified |

| Stimulated Acid Output (mmol/hr) | 0.6 | 13.3 | Not specified |

Data indicates significant differences when compared to placebo (p < 0.01) .

Case Studies and Clinical Insights

Several case studies highlight the practical applications of rabeprazole:

- Case Study on Erosive Esophagitis: A patient with erosive esophagitis showed complete healing after eight weeks of rabeprazole therapy, demonstrating its effectiveness in mucosal repair .

- Combination Therapy for H. pylori: In a regimen combining rabeprazole with antibiotics, eradication rates exceeded 90%, showcasing its role in treating peptic ulcers associated with H. pylori infection .

Mecanismo De Acción

Rabeprazole sodium exerts its effects by inhibiting the H+/K+ ATPase enzyme in the parietal cells of the stomach. This enzyme is responsible for the final step in the production of gastric acid. By blocking this enzyme, this compound effectively reduces acid secretion . The compound is protonated in the acidic environment of the stomach, where it accumulates and is converted to its active sulfenamide form .

Comparación Con Compuestos Similares

Rabeprazole sodium is part of the proton pump inhibitor class of drugs, which also includes omeprazole, esomeprazole, lansoprazole, and pantoprazole . Compared to these compounds, this compound is considered to be more potent and effective in some cases . It has a faster onset of action and a longer duration of effect, making it a preferred choice for certain patients .

List of Similar Compounds

- Omeprazole

- Esomeprazole

- Lansoprazole

- Pantoprazole

This compound’s unique properties and effectiveness make it a valuable compound in the treatment of acid-related disorders.

Actividad Biológica

Rabeprazole sodium is a proton pump inhibitor (PPI) that plays a critical role in the management of acid-related gastrointestinal disorders. This article provides a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical efficacy, and safety profiles, supported by data tables and relevant case studies.

This compound functions as a selective and irreversible inhibitor of the H, K-ATPase enzyme located in the gastric parietal cells. By inhibiting this enzyme, rabeprazole effectively suppresses gastric acid secretion. The activation of rabeprazole occurs rapidly in the acidic environment of the stomach, where it is protonated and converted into an active sulfenamide form .

Pharmacological Properties

-

Potency and Efficacy :

- Rabeprazole has demonstrated superior potency compared to other PPIs like omeprazole and lansoprazole. In vitro studies indicate that rabeprazole is a more effective inhibitor of gastric acid secretion, achieving significant reductions in intragastric acidity .

- Clinical trials have shown that doses of 20 mg daily result in profound decreases in 24-hour intragastric acidity, with significantly greater reductions observed on the first day of treatment compared to omeprazole .

-

Antibacterial Activity :

- Rabeprazole exhibits notable antibacterial activity against Helicobacter pylori, which is crucial for treating infections associated with peptic ulcers. It acts by inhibiting bacterial urease activity and binding to various molecules on H. pylori, enhancing its effectiveness in eradication therapies .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy of rabeprazole in various gastrointestinal conditions:

- Efficacy in Symptom Relief : A study comparing rabeprazole with omeprazole and lansoprazole found that rabeprazole prevented 86% of symptom recurrences, outperforming omeprazole (81%) and lansoprazole (68%) .

- Intravenous Administration : A multicenter trial assessed intravenous rabeprazole for treating duodenobulbar ulcer bleeding. Results showed high hemostatic rates across different dosing regimens (96.2% for 20 mg qd), indicating its effectiveness in acute settings .

Table 1: Comparative Acid Suppression Efficacy

| Parameter | Rabeprazole (20 mg QD) | Omeprazole (20 mg QD) | Placebo |

|---|---|---|---|

| Mean AUC acidity (mmol·hr/L) | 131 | 156 | 678 |

| % Time Gastric pH >3 | 65 | 13.3 | - |

Note: Values are statistically significant with compared to placebo.

Table 2: Hemostatic Rates in Intravenous Study

| Treatment Group | Hemostatic Rate (%) |

|---|---|

| Rabeprazole 20 mg qd | 96.2 |

| Rabeprazole 40 mg qd | 92.6 |

| Rabeprazole 20 mg bid | 100.0 |

| Omeprazole 40 mg bid | 100.0 |

No significant differences were noted between groups (P >0.05).

Safety Profile

The safety profile of rabeprazole is generally favorable, with adverse effects being rare and typically mild. In a real-world study involving over 3,000 patients, the most common adverse effect reported was slight leucopenia, which was not clinically significant .

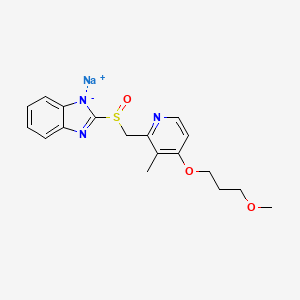

Propiedades

IUPAC Name |

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044205 | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117976-90-6 | |

| Record name | Rabeprazole sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABEPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.